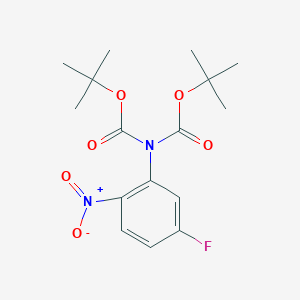

N,N-Bis-boc-5-fluoro-2-nitro-phenylamine

説明

N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is a useful research compound. Its molecular formula is C16H21FN2O6 and its molecular weight is 356.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound, focusing on its antiplasmodial and antitubercular activities, as well as its pharmacokinetic properties.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the protection of the amine group using a Boc (tert-butyloxycarbonyl) group. Various derivatives of this compound have been synthesized to evaluate their biological activities.

Key Findings from SAR Studies

-

Antiplasmodial Activity :

- Compounds derived from 5-fluoro-2-nitroaniline exhibited varying degrees of activity against Plasmodium falciparum, the causative agent of malaria. For instance, certain derivatives showed IC50 values ranging from 0.2690 µM to 9.325 µM, indicating moderate to high potency against the parasite .

- Selectivity indices (S.I.) also varied, with some compounds demonstrating favorable selectivity over cytotoxicity in mammalian cell lines (L-6 cells) with IC50 values exceeding 124 µM .

-

Antitubercular Activity :

- The compound's nitro group plays a crucial role in its mechanism of action against Mycobacterium tuberculosis. Studies indicated that nitro-containing compounds can release nitric oxide (NO•), which is essential for their bactericidal activity .

- A derivative with a similar scaffold demonstrated an MIC (minimum inhibitory concentration) of 150 nM against M. tuberculosis, showcasing the potential for further optimization of this compound for antitubercular applications .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the behavior of this compound in biological systems. Preliminary studies indicate that derivatives exhibit reasonable plasma half-lives, suggesting potential for systemic administration:

| Compound | Administration Route | Peak Concentration (μM) | Time to Peak (min) | Half-life (h) |

|---|---|---|---|---|

| 12 | Intraperitoneal | ~1.0 | 15 | 1.31 |

| 13 | Intraperitoneal | ~1.0 | 15 | 1.64 |

These pharmacokinetic parameters are critical for evaluating the therapeutic potential and optimizing dosing regimens .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Antimalarial Activity : A study evaluated various derivatives for their antiplasmodial effects, revealing that modifications at different positions on the phenyl ring significantly influenced both potency and selectivity .

- Tuberculosis Treatment : Research highlighted the importance of nitro groups in compounds targeting M. tuberculosis, demonstrating that structural modifications could enhance efficacy while reducing cytotoxicity .

科学的研究の応用

Scientific Research Applications

-

Medicinal Chemistry:

- Drug Development: Compounds like N,N-Bis-boc-5-fluoro-2-nitro-phenylamine serve as intermediates in the synthesis of various pharmaceuticals. For instance, derivatives have been explored for their potential as modulators of proprotein convertase subtilisin/kexin type 9 (PCSK9), a target for lowering LDL cholesterol levels .

- Antimicrobial Activity: Research indicates that nitrogen-containing heterocycles exhibit significant antimicrobial properties. Compounds with similar structures have shown efficacy against pathogens such as Mycobacterium tuberculosis and Moraxella catarrhalis, suggesting that this compound may also possess similar activities .

-

Biological Activity:

- Anti-inflammatory and Anticancer Properties: Studies have demonstrated that nitrogen-containing compounds can exhibit anti-inflammatory and anticancer activities. For example, structural modifications of phenylamine derivatives have led to compounds with promising activity against various cancer cell lines .

- Inhibition Studies: Specific derivatives have been evaluated for their ability to inhibit key biological pathways, including those involved in cancer proliferation and inflammation, indicating a broad therapeutic potential .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | TBD | |

| 4-Nitrophenol | Anti-tubercular | 2.44 | |

| 2-Nitro-5-(1-piperidyl)phenol | Anticancer | 0.269 |

Table 2: Synthesis Methods

| Synthesis Method | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|

| Oxalyl Chloride Deprotection | Up to 90% | Room temperature for 1–4 hours | |

| Nitration of Protected Amines | High yield | Mixed acid conditions |

Case Studies

-

Development of PCSK9 Modulators:

A study focused on synthesizing novel PCSK9 inhibitors highlighted the role of nitrogen-containing compounds in lowering LDL cholesterol levels. The pharmacokinetic profile indicated favorable absorption and metabolic stability, making these compounds viable candidates for further development . -

Antimicrobial Screening:

In a comprehensive screening of nitrogen-containing heterocycles, several derivatives demonstrated potent activity against Mycobacterium tuberculosis. The structure-activity relationship analysis revealed that specific substitutions significantly enhanced antimicrobial efficacy, showcasing the potential of compounds like this compound in drug discovery .

特性

IUPAC Name |

tert-butyl N-(5-fluoro-2-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O6/c1-15(2,3)24-13(20)18(14(21)25-16(4,5)6)12-9-10(17)7-8-11(12)19(22)23/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMQJSXRJPHACJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=CC(=C1)F)[N+](=O)[O-])C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。